molecular formula C14H15NOS B11434903 1-[2-(4-Ethylphenyl)-4-methyl-5-thiazolyl]ethanone CAS No. 447406-55-5

1-[2-(4-Ethylphenyl)-4-methyl-5-thiazolyl]ethanone

Cat. No.: B11434903
CAS No.: 447406-55-5
M. Wt: 245.34 g/mol
InChI Key: SECURQOAQVDCMT-UHFFFAOYSA-N
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Description

1-[2-(4-Ethylphenyl)-4-methyl-5-thiazolyl]ethanone is an organic compound with a molecular formula of C13H13NOS It is characterized by the presence of a thiazole ring, an ethyl-substituted phenyl group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(4-Ethylphenyl)-4-methyl-5-thiazolyl]ethanone can be synthesized through several methods. One common approach involves the reaction of 4-ethylacetophenone with thioamide under acidic conditions to form the thiazole ring. The reaction typically requires a catalyst such as hydrochloric acid and is conducted at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Ethylphenyl)-4-methyl-5-thiazolyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

1-[2-(4-Ethylphenyl)-4-methyl-5-thiazolyl]ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-

Properties

CAS No.

447406-55-5

Molecular Formula

C14H15NOS

Molecular Weight

245.34 g/mol

IUPAC Name

1-[2-(4-ethylphenyl)-4-methyl-1,3-thiazol-5-yl]ethanone

InChI

InChI=1S/C14H15NOS/c1-4-11-5-7-12(8-6-11)14-15-9(2)13(17-14)10(3)16/h5-8H,4H2,1-3H3

InChI Key

SECURQOAQVDCMT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)C)C

Origin of Product

United States

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